2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride
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Overview
Description
2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClFO3S and a molecular weight of 204.65 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
The synthesis of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-3-methoxy-2-methylpropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile.
Scientific Research Applications
2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It may be involved in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing effects of the fluorine and methoxy groups, which enhance the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride include:
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacking the fluorine and methoxy groups.
Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride due to the presence of three fluorine atoms.
2-Fluoro-3-methoxypropane-1-sulfonyl chloride: A closely related compound with a similar structure but without the methyl group at the 2-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties compared to other sulfonyl chlorides .
Properties
IUPAC Name |
2-fluoro-3-methoxy-2-methylpropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClFO3S/c1-5(7,3-10-2)4-11(6,8)9/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECOMRNLFSLJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(CS(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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